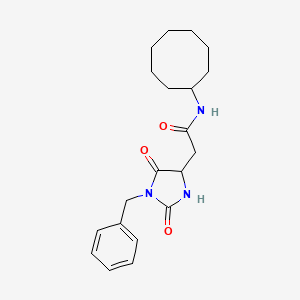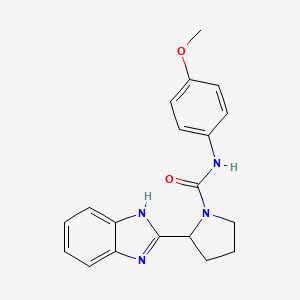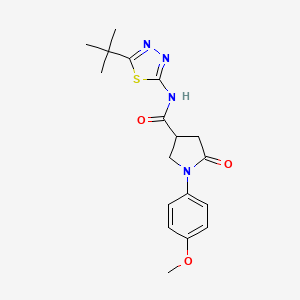![molecular formula C20H21N3O5S B11004906 ethyl 2-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11004906.png)
ethyl 2-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the isoindoline and thiazole rings, followed by their coupling through a carbonyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Ethyl 2-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for probing biological systems.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butanoate: Another ester with a fruity aroma, used in flavorings and fragrances.
Isoindoline derivatives: Compounds with similar structural features, used in various chemical and biological applications.
Properties
Molecular Formula |
C20H21N3O5S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(3-methylbutyl)-1,3-dioxoisoindole-5-carbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H21N3O5S/c1-4-28-19(27)15-10-29-20(21-15)22-16(24)12-5-6-13-14(9-12)18(26)23(17(13)25)8-7-11(2)3/h5-6,9-11H,4,7-8H2,1-3H3,(H,21,22,24) |
InChI Key |
YHTYWVCHGZIAJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[(3R)-2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl]acetamide](/img/structure/B11004823.png)

![N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B11004834.png)
![3-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide](/img/structure/B11004839.png)
![N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B11004847.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11004853.png)

![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methoxypyridin-3-yl)furan-2-carboxamide](/img/structure/B11004869.png)

![4-phenyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11004890.png)


![methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B11004898.png)
![propan-2-yl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B11004900.png)
